4-[(4-butoxyphenyl)carbonyl]-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the butoxybenzoyl and dimethoxyphenyl groups. The final step involves the addition of the dimethylaminoethyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-BUTOXYBENZOYL)-5-(2,3-DIMETHOXYPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
Molecular Formula |
C27H34N2O6 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-6-7-17-35-19-13-11-18(12-14-19)24(30)22-23(20-9-8-10-21(33-4)26(20)34-5)29(16-15-28(2)3)27(32)25(22)31/h8-14,23,30H,6-7,15-17H2,1-5H3/b24-22- |
InChI Key |
GYHIZZBMLGXSNU-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=C(C(=CC=C3)OC)OC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C(=CC=C3)OC)OC)O |
Origin of Product |
United States |
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